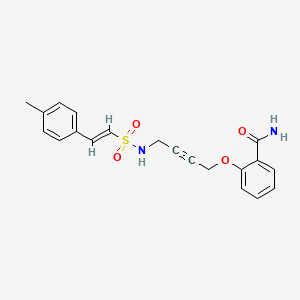

(E)-2-((4-(2-(p-tolyl)vinylsulfonamido)but-2-yn-1-yl)oxy)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-2-((4-(2-(p-tolyl)vinylsulfonamido)but-2-yn-1-yl)oxy)benzamide, also known as Compound A, is a synthetic compound with potential therapeutic applications. It belongs to the class of sulfonylurea receptor agonists and has been studied for its potential in treating various diseases.

Wissenschaftliche Forschungsanwendungen

Synthetic Applications as New δ-Acyldienyl Anion Equivalent

The compound (E)-2-((4-(2-(p-tolyl)vinylsulfonamido)but-2-yn-1-yl)oxy)benzamide, due to its structural similarity to vinyl sulfone derivatives, finds application in synthetic organic chemistry as a δ-acyldienyl anion equivalent. For instance, vinyl sulfones like (E)-N-isopropyl-5-tosyl-4-pentenamide have been employed in reactions with aldehydes, propylene oxide, or alkyl halides to stereoselectively obtain hydroxy and alkylated dienamides, indicating the potential utility of our compound in synthesizing complex molecular architectures (Caturla & Nájera, 1998).

Tyrosine Kinase Inhibitors

Another area of application is in the design of tyrosine kinase inhibitors, where analogues with vinylsulfonamide groups have shown potent inhibition. This suggests that compounds like (E)-2-((4-(2-(p-tolyl)vinylsulfonamido)but-2-yn-1-yl)oxy)benzamide could serve as a scaffold for developing new inhibitors targeting pan-erbB tyrosine kinases, with potential implications in cancer therapy (Smaill et al., 2001).

Copper-Catalyzed Oxidative Amination

The utility of N-aryl sulfonamides and vinyl arenes in copper-catalyzed oxidative amination further underscores the relevance of compounds like (E)-2-((4-(2-(p-tolyl)vinylsulfonamido)but-2-yn-1-yl)oxy)benzamide in synthesizing enamides and allylic amines. This method offers an efficient route to these valuable synthetic intermediates, highlighting the compound's potential in facilitating the synthesis of bioactive molecules (Liwosz & Chemler, 2013).

Antibacterial Activity

Additionally, the synthesis of sulfonamides containing N,N-diethyl-substituted amido moieties, akin to the structure of (E)-2-((4-(2-(p-tolyl)vinylsulfonamido)but-2-yn-1-yl)oxy)benzamide, has been explored for their antibacterial properties. Such compounds have shown promising activity against Staphylococcus aureus and Escherichia coli, indicating potential applications in developing new antibacterial agents (Ajani et al., 2012).

Eigenschaften

IUPAC Name |

2-[4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]but-2-ynoxy]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S/c1-16-8-10-17(11-9-16)12-15-27(24,25)22-13-4-5-14-26-19-7-3-2-6-18(19)20(21)23/h2-3,6-12,15,22H,13-14H2,1H3,(H2,21,23)/b15-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGFSAIFHZFILGQ-NTCAYCPXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC#CCOC2=CC=CC=C2C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC#CCOC2=CC=CC=C2C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-((4-(2-(p-tolyl)vinylsulfonamido)but-2-yn-1-yl)oxy)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Dimethyl-8-[4-(2-oxopropoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2822943.png)

![2-(4-chlorophenoxy)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]acetamide](/img/structure/B2822947.png)

![4-[(3-Methyl-2,4-dioxo-1,3-thiazolan-5-yliden)methyl]benzenecarbonitrile](/img/structure/B2822948.png)

![2-(3,5-dimethoxybenzyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2822950.png)

![4-[(Dipropylamino)methyl]benzoic acid hydrochloride](/img/structure/B2822951.png)

![4-bromo-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2822954.png)

![N-[[4-[(2-amino-2-oxoethyl)carbamoyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2822955.png)

![5-(2-chloro-4-fluorobenzyl)-8-methyl-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2822959.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2822960.png)